Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate
Description
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate is a four-membered azetidine ring derivative substituted at the 1-position with a 2-phenylethyl group and at the 2-position with a methyl carboxylate ester. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol.
Properties
CAS No. |
62664-91-9 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-(2-phenylethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12-8-10-14(12)9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
PYQPSYNNMDAHNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2,4-Dibromobutanoate Esters with Primary Amines
One of the earliest and most established methods for synthesizing azetidine derivatives, including this compound, involves the cyclization of 2,4-dibromobutanoate esters with primary amines. This approach was initially reported by Cromwell in 1969 and has since been refined.
Procedure : Methyl 2,4-dibromobutanoate (commercially available) is reacted with benzylamine (a primary amine) to yield the azetidinyl ester intermediate. This reaction proceeds via nucleophilic substitution and intramolecular cyclization to form the azetidine ring.
Example : When methyl 2,4-dibromobutanoate is treated with benzylamine, this compound is obtained in high yield due to the nucleophilic attack of the amine on the dibrominated ester, followed by ring closure.
Further Functionalization : The azetidinyl ester can be further modified by treatment with organolithium reagents or other nucleophiles to introduce additional substituents or to convert it into hydroxamides or oxazolines, as demonstrated by Jang et al. (2015) and Degennaro et al. (2011).
Organolithium and Grignard Reagent Additions to Azetidine Precursors
Selective nucleophilic addition to azetidine derivatives is a valuable synthetic strategy:
Organolithium Addition : Aryllithium reagents can be added to optically active 2-cyanoazetidines or azetidine carboxylates to introduce aryl groups stereoselectively at the 2-position of the azetidine ring.
Grignard Reagents : Similar additions of Grignard reagents to enantiopure Weinreb amides derived from methyl 1-phenylethylazetidine-2-carboxylates have been reported, allowing the synthesis of 2-acylazetidines, which are closely related to the target compound.
These methods provide stereoselective access to substituted azetidines and can be adapted to prepare this compound analogs.
One-Pot Formal [2+2] Cycloaddition Reactions
Recent advances include one-pot synthetic routes involving formal [2+2] cycloaddition reactions:
Miao and Sun reported a method using tetramethylguanidine and iodine-mediated formal [2+2] cycloaddition of α-amidomalonate with enones, which can generate azetidine derivatives efficiently.
This method offers a streamlined synthesis route that could be adapted for the preparation of this compound by selecting appropriate enone and amidomalonate substrates.
Comparative Data Table of Preparation Methods
Research Discoveries and Insights
The cyclization of dibrominated esters with primary amines remains a cornerstone in azetidine synthesis due to its simplicity and high yield.
Stereoselective additions of organolithiums and Grignard reagents to azetidine derivatives enable the synthesis of chiral and functionally diverse azetidines, which is crucial for pharmaceutical applications.
Novel one-pot cycloaddition methods provide synthetic efficiency and have potential for scale-up and diversification of azetidine libraries.
Ring expansion strategies offer alternative synthetic pathways, expanding the toolbox for azetidine preparation.
The combination of these methods allows for tailored synthesis of this compound with control over stereochemistry and functional group compatibility.
Chemical Reactions Analysis
Reactivity of the Azetidine Ring
The four-membered azetidine ring exhibits significant ring strain (∼25 kcal/mol), driving its participation in ring-opening and expansion reactions. Key reactions include:
Nucleophilic Ring-Opening Reactions
-
Hydrolysis : Reacts with aqueous acids or bases to form β-amino alcohol derivatives. For example, acidic hydrolysis yields 3-(2-phenylethylamino)-2-hydroxypropanoic acid methyl ester.
-
Ammonolysis : Reacts with amines (e.g., benzylamine) under reflux to produce β-amino amides through nucleophilic attack at the β-carbon .
Electrophilic Additions
-
Halogenation : The azetidine nitrogen undergoes alkylation with methyl iodide or benzyl bromide in the presence of a base (e.g., NaH), forming quaternary ammonium salts.
Ester Group Reactivity
The methyl carboxylate group participates in classic ester transformations:
Transesterification
-
Reacts with alcohols (e.g., isopropanol) under acidic or basic conditions to yield alternative esters. For instance, treatment with isopropyl alcohol and H₂SO₄ produces isopropyl 1-(2-phenylethyl)-2-azetidinecarboxylate .
Hydrolysis
-
Saponification with NaOH yields the sodium salt of 1-(2-phenylethyl)-2-azetidinecarboxylic acid, which can be protonated to the free acid.
Cross-Coupling Reactions
The phenylethyl substituent enables coupling reactions:
Multicomponent Reactions (MCRs)
The compound serves as a substrate in iodine-catalyzed MCRs:
-
Reacts with 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes to form polysubstituted pyrroles (e.g., 5g) .
-
Mechanism involves in situ generation of β-enamino carbonyl intermediates and nitroalkenes, followed by iodine-mediated Michael addition .
Carbamate Formation
The ester group reacts with carbamoyl chlorides or isocyanates:
-
Treatment with azetidine-1-carbonyl chloride forms azetidine carbamates (e.g., 21d ) in 41% yield .
-
Cyclopropyl isocyanate yields cyclopropyl carbamates (e.g., 21e ) with 43% efficiency .
Biological Activity and Derivatization
-
Enzyme Inhibition : Acts as a pseudoirreversible inhibitor of human butyrylcholinesterase (hBChE) via carbamate transfer (KM = 7.7 μM, νmax = 15 s⁻¹) .
-
Receptor Binding : Derivatives exhibit affinity for cannabinoid receptor 2 (CB2R), with Ki values in the nanomolar range .
Synthetic Pathways
Scientific Research Applications
Synthetic Chemistry Applications
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate serves as a key intermediate in the synthesis of various biologically active compounds.
Synthesis of N-alkyl-2-acylazetidines
A notable application involves the stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines, leading to the formation of N-alkyl-2-acylazetidines. This method demonstrates a high level of stereoselectivity and has been supported by DFT calculations and NMR investigations, indicating the compound's potential in producing enantioenriched derivatives for pharmaceutical applications .
Construction of Complex Molecules
The compound has also been utilized in the construction of complex molecules through reactions such as nucleophilic additions and cycloaddition reactions. For example, it can be involved in one-pot reactions that yield various azetidine derivatives, showcasing its utility in multi-step synthetic processes .
Pharmaceutical Applications
This compound has implications in drug discovery and development due to its structural features that can influence biological activity.
Drug Development Case Studies
Recent studies have explored the compound's role in developing new therapeutic agents. For instance, it has been investigated as a scaffold for designing inhibitors targeting specific enzymes or receptors involved in various diseases, including inflammation and cancer. The ability to modify the azetidine ring allows for fine-tuning of pharmacokinetic properties such as solubility and bioavailability .
Targeting Cyclooxygenase Enzymes
Research indicates that derivatives of this compound may exhibit inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory processes. This suggests potential applications in anti-inflammatory drug design, similar to well-known compounds like celecoxib .
Mechanism of Action
The mechanism of action of Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylethyl group may play a role in binding to receptors or enzymes, modulating their activity. The azetidine ring structure can influence the compound’s stability and reactivity, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate with structurally related azetidine and piperidine derivatives:
Key Observations :
- Substituents : The 2-phenylethyl group in the target compound introduces greater hydrophobicity (higher LogP) compared to benzyl-substituted analogs, which may enhance membrane permeability .
- Polar Surface Area (PSA) : The azetidine derivatives have lower PSA values than opioid analogs, suggesting differences in bioavailability and blood-brain barrier penetration .
Pharmacological and Regulatory Considerations
- Activity: Piperidine-based compounds (e.g., Carfentanil) are potent μ-opioid receptor agonists, while azetidine derivatives lack documented opioid activity. The smaller ring size and distinct substituents may redirect activity toward non-opioid targets (e.g., ion channels or enzymes) .
Biological Activity
Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate (MPEAC) is a compound of interest due to its potential biological activities, including its role in modulating various physiological pathways. This article provides a comprehensive overview of the biological activity associated with MPEAC, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
MPEAC is characterized by its azetidine ring, which is a four-membered cyclic amine. The compound features a methyl ester group and a phenylethyl substituent, contributing to its unique pharmacological properties. The synthesis of MPEAC typically involves the reaction of appropriate carbonyl precursors with amines under controlled conditions to yield the desired azetidine structure.
Biological Activity Overview
The biological activity of MPEAC has been investigated in several contexts, including:
- Neuropharmacological Effects : MPEAC has shown potential in modulating neurotransmitter systems, particularly through its interaction with cannabinoid receptors. Research indicates that compounds with similar structures can exhibit dual-action by inhibiting cholinesterases while activating cannabinoid receptors, which may have implications for memory and cognitive function .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds can exhibit varying degrees of antibacterial and antifungal activities. The presence of specific substituents on the benzene ring influences the antimicrobial efficacy, indicating that MPEAC may also possess similar properties .
Neuropharmacological Research
A study focused on the dual-acting properties of azetidine derivatives, including MPEAC, demonstrated that these compounds could inhibit human cholinesterases (AChE and BChE) while selectively activating cannabinoid receptors. The results showed that certain derivatives had an EC50 in the low micromolar range for CB2 receptor activation, suggesting a significant potential for therapeutic applications in neurodegenerative conditions .
| Compound | EC50 (μM) | Maximal Activation (%) |
|---|---|---|
| MPEAC | 7.71 | 22 |
| Benzimidazole derivative | 1.3 | 68 |
Antimicrobial Activity
In another investigation, the antimicrobial activity of azetidine derivatives was assessed using agar diffusion methods against clinical strains. The study revealed that modifications to the azetidine core could enhance activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to MPEAC were found to exhibit significant inhibition zones compared to standard antibiotics .
| Compound Name | Inhibition Zone (mm) | Activity Type |
|---|---|---|
| MPEAC | 15 | Antibacterial |
| Ceftriaxone | 20 | Standard Control |
The mechanisms through which MPEAC exerts its biological effects are multifaceted:
- Cholinesterase Inhibition : By inhibiting cholinesterases, MPEAC may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive functions and memory retention.
- Cannabinoid Receptor Modulation : The activation of CB2 receptors may lead to anti-inflammatory effects and neuroprotection, which are critical in managing neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-(2-phenylethyl)-2-azetidinecarboxylate, and how can reaction conditions be optimized?
- Answer : A common approach involves ring-opening or functionalization of azetidine precursors. For example, refluxing azetidine derivatives with sodium acetate in acetic acid (as seen in analogous heterocycle syntheses) can introduce carboxylate groups . Optimization may require adjusting reaction time, temperature, or stoichiometry. Monitoring by TLC or HPLC is critical to track intermediate formation. Evidence from structurally similar compounds suggests that using anhydrous conditions improves yield by minimizing hydrolysis of the azetidine ring .
Q. How is this compound characterized using spectroscopic and mass spectrometric techniques?
- Answer :
- NMR : The azetidine ring's strained geometry causes distinct proton splitting patterns. The 2-phenylethyl substituent’s aromatic protons appear as a multiplet (δ 7.2–7.4 ppm), while the methyl ester group shows a singlet near δ 3.6–3.8 ppm .
- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 219.1259 (C₁₃H₁₇NO₂) confirms the molecular formula. Fragmentation patterns should highlight cleavage at the ester group (e.g., loss of COOCH₃, m/z 158) .
Q. What stability considerations are critical during storage and handling?
- Answer : The azetidine ring’s strain makes it prone to ring-opening under acidic/basic conditions. Storage in anhydrous environments at −20°C in amber vials is advised to prevent hydrolysis or photodegradation . Avoid exposure to strong oxidizing agents, as tertiary amines in strained systems may undergo unwanted redox reactions .
Advanced Research Questions
Q. How does the azetidine ring’s reactivity compare to larger N-heterocycles (e.g., piperidine) in nucleophilic substitution reactions?
- Answer : The azetidine’s ring strain increases reactivity but reduces steric accessibility. Computational studies (e.g., DFT) show higher activation energy for nucleophilic attacks compared to piperidine due to angle strain. Experimental data from analogs suggest that SN² reactions at the azetidine nitrogen require milder bases (e.g., K₂CO₃ instead of NaH) to avoid decomposition .
Q. What strategies resolve contradictions in reported yields for similar azetidine derivatives synthesized via different routes?
- Answer : Discrepancies often arise from byproduct formation or unoptimized workup. For example, a route using aqueous ammonia (as in ) may introduce hydroxylated impurities, reducing yield. Systematic analysis via LC-MS or ¹H NMR can identify side products. Replicating protocols with controlled humidity/pH (e.g., using molecular sieves) improves reproducibility .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Answer : Molecular docking and MD simulations assess interactions with targets like enzymes or receptors. The 2-phenylethyl group’s hydrophobicity may enhance membrane permeability, while the azetidine’s polarity influences solubility. QSAR models trained on analogs (e.g., piperidine-based compounds) can estimate bioavailability but require validation via in vitro assays .
Q. What analytical challenges arise when distinguishing this compound from isobaric or structurally similar derivatives?
- Answer : Isobaric interferences (e.g., C₁₃H₁₇NO₂ isomers in ) require high-resolution MS (HRMS) or tandem MS/MS for differentiation. Chromatographic separation using HILIC or chiral columns resolves enantiomers or regioisomers. NMR coupling constants (e.g., J-values for azetidine protons) provide additional structural confirmation .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous, inert conditions for azetidine stability .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Safety Protocols : Use fume hoods and PPE when handling reactive intermediates (e.g., epoxides in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
